molecular formula C13H19BrClNO2 B5005129 N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine

N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine

Cat. No.: B5005129
M. Wt: 336.65 g/mol
InChI Key: TYVGRRMOZKPJCW-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenoxyethylamine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine typically involves multiple steps, including halogenation, etherification, and amination reactions. One common synthetic route starts with the halogenation of 4-methylphenol to introduce bromine and chlorine atoms. This is followed by the etherification of the halogenated phenol with 3-methoxypropan-1-ol to form the intermediate compound. Finally, the intermediate undergoes amination with ethylenediamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.

    Substitution: The halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dehalogenated phenoxyethylamines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]dimethylamine oxalate: A related compound with similar structural features but different functional groups.

    2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide:

Uniqueness

N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine stands out due to its specific combination of bromine, chlorine, and methoxy groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrClNO2/c1-10-8-11(14)13(12(15)9-10)18-7-5-16-4-3-6-17-2/h8-9,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVGRRMOZKPJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCNCCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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